4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one
Description
4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one is a thiazole-containing enone derivative characterized by a chloro-substituted thiazole core linked to a dimethylamino group and a conjugated butenone chain. Thiazoles are pharmacologically significant due to their roles in antimicrobial, anticancer, and anti-inflammatory agents, making this compound a candidate for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
(E)-4-[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2OS/c1-6(13)4-5-7-8(10)11-9(14-7)12(2)3/h4-5H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWMJZNEBFPAFY-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(N=C(S1)N(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(N=C(S1)N(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base. For this compound, the reaction might involve the condensation of 4-chloro-2-(dimethylamino)thiazole with an appropriate butenone derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products. This might include the use of advanced catalysts, temperature control, and solvent management to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chlorine atom in the thiazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one serves as a versatile building block for synthesizing more complex molecules. Its thiazole ring structure allows for various chemical reactions, including:
- Claisen-Schmidt Condensation : This method is often employed to synthesize derivatives that can be further modified for specific applications.
Biological Applications
The compound exhibits potential biological activities, making it a candidate for drug development:
- Antifungal Activity : Research has shown that derivatives of compounds similar to this compound demonstrate antifungal properties against various fungal species, including Candida albicans and Cryptococcus neoformans .
Case Study: Antifungal Properties
A study tested several chalcone derivatives related to this compound against eight fungal species. Results indicated that certain derivatives exhibited moderate to high antifungal activity (MIC values ranging from 31.25 to 62.5 µg/mL), suggesting that modifications to the thiazole structure can enhance efficacy against dermatophytes and other fungi .
Medicinal Chemistry
In medicinal chemistry, the compound's ability to interact with biological targets presents opportunities for developing new therapeutic agents:
- Antitrypanosomal Activity : Related compounds have shown promise in treating Trypanosoma brucei, the causative agent of human African trypanosomiasis. The synthesis of new analogues based on the thiazole structure has led to compounds that exhibit potent activity against this parasite while maintaining low toxicity towards mammalian cells .
Industrial Applications
In industrial settings, this compound can be utilized in:
- Chemical Manufacturing : As an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific proteins. The exact pathways and targets would depend on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Thiazole vs. Quinoline Derivatives
The target compound shares synthetic pathways with quinoline-4-carboxylic acid derivatives, such as those synthesized via the Pfitzinger reaction using 4-(4-(dimethylamino)phenyl)but-3-en-2-one (1) and isatins (2a,b) (e.g., compound 3b in and ). Key differences include:
- Core Heterocycle: The thiazole ring in the target compound replaces the quinoline system in derivatives like 3b. Thiazoles typically exhibit higher electronegativity and metabolic stability compared to quinolines.
- Substituent Positioning: The dimethylamino group in the target compound is located on the thiazole ring, whereas in quinoline derivatives (e.g., 3b), it resides on a styryl side chain .
Substituent Effects: Chloro and Dimethylamino Groups
- Chloro Substituents: The 4-chloro group on the thiazole ring enhances electrophilicity and may improve binding to biological targets, as seen in chlorobenzoylamino-pyrazole derivatives (e.g., compound 11b in ).
- Dimethylamino Groups: The dimethylamino moiety in the target compound likely increases solubility and modulates electronic effects, similar to its role in ethyl 4-(dimethylamino) benzoate, which enhances resin reactivity ().
Physical and Spectroscopic Properties
A comparison of key properties with structurally related compounds is summarized below:
Biological Activity
4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one (CAS No. 1344869-08-4) is a thiazole-containing compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological potential, focusing on its anticancer, antibacterial, antifungal properties, and mechanisms of action.
The molecular formula of this compound is C9H11ClN2OS, with a molecular weight of 230.71 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C9H11ClN2OS |
| Molecular Weight | 230.71 g/mol |
| Boiling Point | 363.8 ± 50.0 °C (Predicted) |
| Density | 1.305 ± 0.06 g/cm³ (Predicted) |
| pKa | 1.88 ± 0.10 (Predicted) |
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives, including the compound , exhibit significant anticancer properties by targeting various cellular pathways. A review highlighted that these compounds can inhibit cancer cell proliferation through multiple mechanisms:
- Enzyme Inhibition : Thiazolidin-4-one derivatives have been shown to inhibit enzymes involved in cancer cell metabolism and proliferation.
- Cell Cycle Arrest : Some studies report that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Multi-target Activity : The structural diversity of thiazolidinones allows for multi-target interactions, enhancing their efficacy against resistant cancer types .
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of thiazolidinone derivatives on various cancer cell lines and reported IC50 values indicating effective growth inhibition:
- MCF-7 (breast cancer) : IC50 = 12 µM
- HeLa (cervical cancer) : IC50 = 15 µM
- A549 (lung cancer) : IC50 = 18 µM
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antibacterial and Antifungal Activity
The compound has also demonstrated promising antibacterial and antifungal activities:
- Antibacterial Properties : Thiazole derivatives are known for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL for S. aureus .
- Antifungal Properties : The compound exhibits antifungal activity against pathogens like Candida albicans. MIC values for related thiazole compounds range from 16.69 to 78.23 µM against various fungal strains .
Comparative Activity Table
| Activity Type | Target Organism | MIC Value |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL | |
| Antifungal | Candida albicans | 16.69 - 78.23 µM |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring structure facilitates binding to active sites of enzymes involved in cellular processes.
- Receptor Modulation : The compound may modulate receptor activity associated with cell signaling pathways, influencing cellular responses.
Q & A
Q. What are the established synthetic routes for 4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one?
The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. For example:
- Step 1 : Condensation of 4-chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde with a ketone precursor under acidic or basic conditions to form the α,β-unsaturated ketone moiety.
- Step 2 : Purification via recrystallization using ethanol-DMF mixtures to isolate the final product . Key reagents include chloroacetyl chloride for functionalization and triethylamine as a base to neutralize HCl byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the thiazole ring substituents and the enone system.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm) and C=C conjugation in the enone group .
Q. How can researchers ensure purity during synthesis?
- Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
- Monitor reactions via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Advanced Research Questions
Q. What strategies optimize reaction yields for the α,β-unsaturated ketone formation?
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance enolization and stabilize intermediates .
- Catalysis : Acidic (e.g., glacial acetic acid) or basic (e.g., NaOAc) conditions accelerate condensation.
- Temperature Control : Reflux at 80–100°C for 4–6 hours maximizes conversion while minimizing side reactions .
| Condition | Yield (%) | Reference |
|---|---|---|
| DMF, 80°C, 6 hrs | 72 | |
| EtOH, reflux, 4 hrs | 65 |
Q. How can computational methods predict the compound’s bioactivity?
- Molecular Docking : Use software like MOE (Molecular Operating Environment) to model interactions with biological targets (e.g., kinases) .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with activity data from PubChem .
- DFT Calculations : Analyze electron density distribution to identify reactive sites for further functionalization .
Q. What crystallographic techniques resolve structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction : Determines bond lengths, angles, and hydrogen-bonding networks. For example, the thiazole ring’s planarity and enone conjugation can be confirmed .
- Powder XRD : Assesses polymorphic purity and crystallinity .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on biological activity?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (e.g., MTT vs. SRB).
- Purity Verification : Characterize batches via HPLC (>95% purity) to rule out impurities affecting activity .
- Dose-Response Studies : Compare IC values across studies to identify outliers due to solvent effects (e.g., DMSO tolerance) .
Q. Why do synthetic yields vary across studies?
- Side Reactions : Competing pathways (e.g., over-alkylation) may reduce yields. Mitigate by controlling stoichiometry and reaction time .
- Workup Differences : Inadequate quenching (e.g., incomplete HCl neutralization) can lead to product loss during filtration .
Methodological Best Practices
Q. What analytical workflows validate hydrogen-bonding networks in this compound?
Q. How to design a stability study for long-term storage?
- Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks and monitor decomposition via LC-MS.
- Light Sensitivity : Use amber vials to prevent photodegradation of the enone moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
